Droperidol

Anesthesiology Postoperative Nausea and Vomiting Antiemetic Prophylaxis

Select Droperidol (CAS 548-73-2) for research requiring a high-potency D2 antagonist with unique pharmacological fingerprint. Unlike haloperidol, Droperidol's sub-nanomolar D2 affinity (Ki = 0.25 nM), rapid intramuscular onset (3–10 minutes vs. 20–30 minutes), and established model (PONV, acute agitation, cardiac ion channel screening) positioning make it the definitive choice for time-sensitive protocols. Its 32-fold greater hERG IC50 (32 nM) versus haloperidol also provides a critical tool for translational cardiac safety studies. Standard purity is ≥98%.

Molecular Formula C22H22FN3O2
Molecular Weight 379.4 g/mol
CAS No. 548-73-2
Cat. No. B1670952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroperidol
CAS548-73-2
SynonymsDroperidol;  Droleptan;  Inapsine;  Dridol;  Dehydrobenzperidol;  Properidol;  Inapsine;  Janssen Brand of Droperidol;  Kern Brand of Droperidol;  Taylor Brand of Droperidol; 
Molecular FormulaC22H22FN3O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H22FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28)
InChIKeyRMEDXOLNCUSCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility33.4 [ug/mL] (The mean of the results at pH 7.4)
1 g soluble in 5.5 mL chloroform, 600 mL alcohol, 10,000 mL water;  slightly soluble in ether
9.66e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Droperidol (CAS 548-73-2) Procurement Specification & Scientific Baseline


Droperidol (CAS 548-73-2) is a butyrophenone neuroleptic that functions as a potent dopamine D2 receptor antagonist [1]. Structurally distinct from its closest analog haloperidol, it incorporates a benzimidazol-2-one moiety and a tetrahydropyridine ring in place of haloperidol's 4-chlorophenyl and piperidine groups [2]. This compound is supplied exclusively for parenteral administration and is utilized in both clinical anesthesiology and neuroscience research for its combined antiemetic, sedative, and antidopaminergic properties [3].

Why Droperidol (CAS 548-73-2) Cannot Be Substituted with Haloperidol or Other In-Class Compounds


Procurement decisions based solely on butyrophenone class membership risk critical failure in both research and clinical settings. Droperidol's unique structural elements confer a distinct pharmacological fingerprint—including differentiated receptor binding kinetics, a 32-fold greater potency for hERG channel blockade, and a clinically meaningful 35% relative risk reduction for postoperative nausea versus haloperidol [1]. Furthermore, its intramuscular onset of 3–10 minutes significantly outpaces haloperidol's 20–30 minutes, a differential that directly impacts protocol design for acute sedation and emergency medicine research [2]. The evidence presented in Section 3 establishes that droperidol is not an interchangeable commodity but a distinct chemical entity with verifiable, quantitative advantages and liabilities.

Droperidol (CAS 548-73-2) Quantitative Differentiation Evidence Guide


Droperidol vs. Haloperidol: Superior Prophylaxis Against Postoperative Nausea and Vomiting (PONV)

In a retrospective analysis of 1,556 surgical patients, droperidol prophylaxis was associated with a significantly lower rate of postoperative nausea and vomiting (PONV) compared to haloperidol [1]. The inverse probability of treatment weighting (IPTW) analysis demonstrated a 35% relative risk reduction favoring droperidol.

Anesthesiology Postoperative Nausea and Vomiting Antiemetic Prophylaxis

Droperidol vs. Haloperidol: Differentiated hERG Potassium Channel Inhibition and Cardiac Safety Profile

Droperidol is a 31-fold more potent inhibitor of the hERG potassium channel than haloperidol in vitro, a critical differentiator for cardiovascular safety assessment [1]. Despite this heightened in vitro potency, a clinical comparison of 244 patients found no statistically significant difference in the median QTc interval prolongation between the two drugs, suggesting a disconnect between in vitro and in vivo cardiac effects [2].

Cardiac Safety Pharmacology hERG Channel Assay QT Prolongation

Droperidol vs. Haloperidol: Accelerated Intramuscular Onset for Acute Agitation Protocols

For intramuscular (IM) administration, droperidol demonstrates a markedly faster onset of action compared to haloperidol, a critical parameter in emergency and pre-hospital research settings [1][2]. This pharmacokinetic difference is a primary driver for droperidol's continued use and procurement in these specific contexts.

Emergency Medicine Psychopharmacology Parenteral Drug Delivery

Droperidol Receptor Binding Profile: D2/D4 Selectivity and Multimodal Antagonism

Droperidol exhibits a unique receptor binding fingerprint characterized by sub-nanomolar affinity for the dopamine D2 receptor (Ki = 0.25 nM) and a distinct selectivity profile compared to haloperidol . It also demonstrates high affinity for the 5-HT2 serotonin receptor (Ki = 1.1 nM) and α1-adrenergic receptors, contributing to its differentiated clinical effects [1].

Receptor Pharmacology Dopamine Receptor Binding Affinity

Droperidol vs. Metoclopramide and Ondansetron: Comparative Antiemetic Efficacy in Surgical Settings

In a randomized controlled trial of 100 patients undergoing gynecologic surgery, droperidol (2.5 mg) demonstrated antiemetic efficacy comparable to ondansetron (4 mg) and tropisetron (2.5 mg), and significantly superior to metoclopramide (10 mg) [1]. The study provides quantitative outcome data for severe PONV events within the first 24 hours post-operation.

Antiemetic Efficacy Gynecologic Surgery Randomized Controlled Trial

Validated Research and Industrial Applications for Droperidol (CAS 548-73-2)


Postoperative Nausea and Vomiting (PONV) Prophylaxis Research

Based on evidence of a 35% relative risk reduction compared to haloperidol (OR 0.60) [1] and efficacy comparable to ondansetron [2], droperidol is a primary candidate for studies investigating multimodal antiemetic prophylaxis. Its D2 receptor antagonism provides a mechanism distinct from 5-HT3 antagonists, making it valuable for combinatorial strategies or for studying refractory PONV in high-risk surgical populations.

Acute Agitation and Emergency Sedation Studies

Droperidol's rapid intramuscular onset (5-10 minutes) [3][4] is a verified advantage over haloperidol (20-30 minutes). This makes it the preferred butyrophenone for research protocols modeling acute undifferentiated agitation, psychosis in the emergency department, or for studies evaluating pre-hospital sedation where IV access is not established and rapid control is a primary endpoint.

Cardiac Safety Pharmacology and hERG Channel Assay Development

With a well-characterized hERG IC50 of 32 nM , droperidol serves as a valuable high-potency positive control compound in patch-clamp assays designed to screen for cardiac ion channel liabilities. Its profile, which shows a disconnect between potent in vitro hERG block and clinical QTc outcomes [5], makes it a key reference for studies investigating the translation of in vitro channel data to in vivo proarrhythmic risk.

Dopamine D2 Receptor Pharmacology and Neuroscience Research

Droperidol's sub-nanomolar affinity for the human D2 receptor (Ki = 0.25 nM) , combined with its additional activities at 5-HT2 and α1-adrenergic receptors [6], positions it as a distinct pharmacological tool. It is particularly useful in behavioral neuroscience studies (e.g., conditioned avoidance response, catalepsy models) where its high D2 potency and rapid onset allow for acute experimental designs, offering a differentiated profile compared to haloperidol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Droperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.